Molecular Target Affinity: Triclosan Exhibits Picomolar FabI Inhibition Potency vs. Structural Analogs
Triclosan demonstrates exceptionally high affinity for the bacterial FabI (enoyl-ACP reductase) enzyme, a key target in the type II fatty acid synthesis pathway. Its overall inhibition constant (Ki*) of 96 pM against Plasmodium falciparum FabI [1], and a K1 value of 7 pM against the E.NAD(+) form of E. coli FabI [2], underscore its potent target engagement. This affinity is orders of magnitude greater than that of the non-chlorinated core scaffold 2-phenoxyphenol, which lacks the slow-binding step and exhibits a K1 value of 0.5 µM for the E.NAD(+) form [2]. This 70,000-fold difference in affinity highlights the critical role of the chlorine substituents in conferring potent, mechanism-based inhibition [2].
| Evidence Dimension | Enzyme inhibition constant (Ki/Ki*) for FabI target |
|---|---|
| Target Compound Data | Ki* = 96 pM (P. falciparum FabI) [1]; K1 = 7 pM (E. coli FabI, E.NAD+ form) [2] |
| Comparator Or Baseline | 2-phenoxyphenol (non-chlorinated analog): K1 = 0.5 µM (E. coli FabI, E.NAD+ form) [2] |
| Quantified Difference | Approximately 70,000-fold lower affinity for the non-chlorinated analog (0.5 µM vs. 7 pM) [2] |
| Conditions | In vitro enzyme kinetics; recombinant E. coli FabI and P. falciparum FabI; E.NAD+ enzyme-cofactor complex. |
Why This Matters
For researchers developing novel FabI-targeting antimicrobials or antimalarials, triclosan serves as a high-affinity reference standard and structural scaffold for rational design, and its exceptional potency makes it a critical tool for validating target engagement assays.
- [1] Kapoor M, Reddy CC, Krishnasastry MV, Surolia N, Surolia A. Slow-tight-binding inhibition of enoyl-acyl carrier protein reductase from Plasmodium falciparum by triclosan. Biochem J. 2004;381:719-724. View Source
- [2] Sivaraman S, et al. Inhibition of the bacterial enoyl reductase FabI by triclosan: a structure-reactivity analysis of FabI inhibition by triclosan analogues. J Med Chem. 2004;47(3):509-518. View Source
